Juvenimicin A2

Macrolide Chemical Structure Antibiotic

Researchers requiring a discrete C6-methyl macrolide for structure-activity relationship studies often face supply of mixed juvenimicin complexes. Juvenimicin A2 resolves this with a defined substituent profile distinct from rosamicin. - Enables isolation of C6-aldehyde contribution to 50S subunit binding - Serves as a certified retention time marker for fermentation optimization - Functions as a pathway intermediate reference for PKS engineering

Molecular Formula C30H51NO8
Molecular Weight 553.7 g/mol
CAS No. 61417-47-8
Cat. No. B15184055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuvenimicin A2
CAS61417-47-8
Molecular FormulaC30H51NO8
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C
InChIInChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+
InChIKeyNMAABBNXENXPAD-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Juvenimicin A2 Evidence & Structural Differentiation


Juvenimicin A2 (CAS: 61417-47-8) is a 16-membered macrolide antibiotic produced by Micromonospora chalcea var. izumensis, identified as one of eight components (A1–A4, B1–B4) in the juvenimicin complex [1]. Its chemical formula is C30H51NO8 with a molecular weight of 553.728 g/mol . Juvenimicin A2 inhibits bacterial protein synthesis via 50S ribosomal subunit binding and exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and select Gram-negative organisms [2]. The compound is predominantly available through specialized chemical suppliers (e.g., MedChemExpress Cat. No. HY-N14755) for research purposes, with reported purity specifications up to 99% by HPLC from some vendors .

50S ribosomal subunit binding probe for macrolide-target engagement assays
Defined C6-methyl substituent enables structure-activity relationship comparison within juvenimicin complex
Antimicrobial screening context for Gram-positive and MRSA research strains

Juvenimicin A2: Analog Interchange Limitations


Juvenimicin A2 cannot be substituted by other macrolides—including its closest juvenimicin analogs—because the 6-position substituent directly dictates differential ribosomal binding, metabolic stability, and cross-resistance susceptibility. The juvenimicin complex comprises eight structurally distinct 16-membered macrolides: A1–A4 and B1–B4, each bearing a unique 6-position substituent that alters the electronic and steric properties of the macrolactone ring [1]. Juvenimicin A3 (rosamicin), which carries a formylmethyl group at C6, was identified as the most potent antimicrobial component of the complex and is structurally identical to the clinically studied M-4365 A2 [2]. In contrast, Juvenimicin A2 possesses only a methyl group at this position—a modification that eliminates the aldehyde functionality known to interact with the ribosomal A2058 residue [3]. This single structural variation produces measurable consequences: altered hydrogen-bonding potential with the 50S ribosomal subunit, reduced susceptibility to certain erm methyltransferase-mediated resistance mechanisms, and a distinct pattern of glycosylation by tailoring enzymes during biosynthesis [4]. Consequently, Juvenimicin A2 represents a discrete molecular entity with a specific resistance profile and ribosomal binding geometry, not a generic substitute for its analogs. The evidence presented below quantifies exactly where these differences manifest in experimentally verifiable terms.

C6 substituent dictates binding geometry
Methyl substitution lacks aldehyde-mediated hydrogen bonding with 50S subunit; ribosomal interaction profile may shift relative to formylmethyl analogs.
Cross-resistance susceptibility differs
Erm methyltransferase resistance mechanisms preferentially affect macrolides with specific C6 functionality; A2 may exhibit distinct susceptibility pattern.
Aglycone core is not interchangeable
Tylosin, mycinamicins, and chalcomycin share only a related scaffold; substitution with these macrolides would alter both target binding and PK profile.

Juvenimicin A2: Comparative Differentiation Evidence


C6 Substituent Difference: A2 vs. Rosamicin

The sole structural differentiation between Juvenimicin A2 and Juvenimicin A3 (rosamicin) resides at the C6 position of the 16-membered macrolactone ring. Juvenimicin A2 carries a methyl (-CH3) group at C6, whereas Juvenimicin A3 possesses a formylmethyl (-CH2-CHO) group at the identical position [1][2]. This structural distinction was established through comprehensive physicochemical analyses including NMR spectroscopy, mass spectrometry, and chemical degradation studies on the isolated juvenimicin complex [1]. The presence of the formylmethyl aldehyde functionality in A3 enables hydrogen-bonding interactions with bacterial ribosomal RNA that are sterically and electronically absent in A2 [3].

C6 Substituent Identity
Head-to-head
A2: -CH3 (methyl)
A3: -CH2CHO (formylmethyl)
Absence of aldehyde group alters ribosomal hydrogen-bonding potential
Supports SAR negative-control use
Macrolide Chemical Structure Antibiotic

Potency Ranking in Juvenimicin Complex

Within the eight-component juvenimicin complex, antimicrobial activity is not uniformly distributed. The original fermentation and characterization study established a clear potency hierarchy: Juvenimicin A3 (rosamicin) demonstrated the most potent antimicrobial activity against Gram-positive bacteria and was uniquely active against Gram-negative organisms among the complex members [1]. Juvenimicin A2, along with the other six components, exhibited measurable but comparatively lower antimicrobial activity [1]. The study reported that juvenimicin A3 was approximately 2-4 fold more potent than Juvenimicin A2 against Staphylococcus aureus FDA 209P based on agar dilution assays, though exact MIC values for A2 were not tabulated in the primary publication [1].

Potency Ranking
Cross-study comparable
~2–4× less active than A3
Intermediate potency rank among 8 juvenimicin components
Exact MIC values not reported; rank derived from agar dilution data
Antibacterial MIC Potency

Comparison with Mycinamicins and Tylosin Macrolides

The aglycone core of Juvenimicin A2 is structurally related to but distinct from several clinically and industrially significant 16-membered macrolides. Comparative structural analysis revealed that the isolated aglycone moieties of mycinamicins differ from those of magnamycin, tylosin, chalcomycin, and the juvenimicin A2 type [1]. This aglycone-level differentiation means Juvenimicin A2 occupies a unique structural niche within the tylactone-derived macrolide family, with implications for both biosynthetic engineering and ribosomal binding specificity. The JuvEIV polyketide synthase module responsible for Juvenimicin A2 biosynthesis accepts a specific tylactone hexaketide intermediate that is also utilized in the synthesis of M-4365 and rosamicin classes, confirming a shared but not identical biosynthetic origin [2].

Aglycone Core
Class-level
Juvenimicin A2-type aglycone distinct from tylosin, mycinamicin, and chalcomycin cores
Unique scaffold classification limits surrogate use
Confirmed by ¹³C-NMR; not interchangeable in binding or biosynthetic studies
Macrolide Aglycone Biosynthesis

Vendor-Reported Antibacterial MIC Ranges

Commercial supplier documentation reports minimum inhibitory concentration (MIC) values for Juvenimicin A2 against multiple bacterial strains, though these values should be considered vendor-provided and are not from peer-reviewed primary literature. Reported MIC values include: Staphylococcus aureus (0.02–4.0 µg/mL), Streptococcus pyogenes (0.01–0.5 µg/mL), and Bacillus subtilis (0.05–2.0 µg/mL) . The compound is additionally noted for effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species, though specific MRSA MIC values are not numerically reported [1].

Reported MIC Ranges
Data to verify
S. aureus: 0.02–4.0 µg/mL
S. pyogenes: 0.01–0.5 µg/mL
B. subtilis: 0.05–2.0 µg/mL
Vendor-provided reference ranges; not peer-reviewed primary data
Requires independent validation with appropriate comparator antibiotics
MIC Antibacterial MRSA

Juvenimicin A2: Validated Application Scenarios


Macrolide SAR: Negative Control / Comparator

Researchers investigating the structure-activity relationship of 16-membered macrolide antibiotics should procure Juvenimicin A2 as a defined C6-methyl variant. When compared directly against Juvenimicin A3 (C6-formylmethyl; rosamicin) or Juvenimicin A4/B1/B3 (C6-hydroxyethyl), Juvenimicin A2 enables isolation of the specific contribution of the C6 aldehyde or hydroxyl functionality to ribosomal binding affinity and antibacterial potency [1]. The potency hierarchy established in the original juvenimicin characterization studies confirms that A2 is less active than A3, making it suitable for dose-response comparisons that quantify the aldehyde's contribution to target engagement [2].

Reference Standard: Juvenimicin Complex Components

Analytical laboratories and natural product chemistry groups engaged in fermentation optimization or impurity profiling of Micromonospora chalcea var. izumensis cultures should procure Juvenimicin A2 as a certified reference standard. The juvenimicin fermentation yields a complex mixture of eight structurally related components (A1-A4, B1-B4) that co-elute under many chromatographic conditions [1]. Juvenimicin A2, with its distinct C6-methyl substitution and established molecular weight (553.728 g/mol, C30H51NO8), serves as a definitive retention time and mass spectral marker for this specific component, enabling accurate quantification of fermentation yield and purity assessment of isolated fractions [2].

Substrate for Biosynthetic Pathway & PKS Engineering

Synthetic biology and metabolic engineering laboratories working on macrolide polyketide synthase (PKS) systems should utilize Juvenimicin A2 as an analytical endpoint and pathway intermediate reference. The juvenimicin (Juv) ketosynthase of the penultimate JuvEIV PKS module has been shown to accept tylactone hexaketide chain elongation intermediates that lead to juvenimicin, M-4365, and rosamicin structural classes [1]. Juvenimicin A2, as a natural product of this pathway, serves as a validated marker for successful pathway reconstitution and can be used as a comparative standard when assessing engineered variants of the PKS machinery for altered macrolactone production [2].

Gram-Positive & MRSA Antibacterial Screening

Investigators screening compound libraries against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), may procure Juvenimicin A2 as a 16-membered macrolide scaffold for antibacterial activity assessment. While vendor-reported MIC ranges suggest activity against S. aureus (0.02–4.0 µg/mL), S. pyogenes (0.01–0.5 µg/mL), and B. subtilis (0.05–2.0 µg/mL) [1], researchers should note that peer-reviewed primary MIC data for Juvenimicin A2 against specific resistant clinical isolates are not publicly available. All screening studies should include appropriate positive controls (e.g., erythromycin, tylosin) and confirmatory testing against reference strains to validate any observed activity [2].

Application
Selection Property
Validation Focus
Macrolide SAR studies
Defined C6-methyl substitution
Ribosomal binding affinity contribution of C6 aldehyde vs. methyl
Juvenimicin complex reference standard
Certified component identity
Retention time and mass spectral marker for fermentation yield quantification
Macrolide PKS engineering
Natural pathway intermediate
Reconstitution marker for JuvEIV PKS module activity
Gram-positive antimicrobial screening
16-membered macrolide scaffold
MIC confirmation against reference strains with positive controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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